molecular formula C27H32N4O4S B1230108 N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide

N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide

Cat. No. B1230108
M. Wt: 508.6 g/mol
InChI Key: NUZOBJNMJBWZRT-UHFFFAOYSA-N
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Description

N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide is an aromatic amide.

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including complex structures like N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide, have been recognized for their anticorrosive properties. These compounds effectively adsorb on metal surfaces, forming stable chelating complexes, which are crucial in protecting metals against corrosion. The electron-rich nature of quinoline derivatives, attributed to their nitrogen heterocycles, enhances their ability to interact with metal surfaces, showcasing their potential in industrial applications for corrosion prevention (Verma, Quraishi, & Ebenso, 2020).

Quinoline in Drug Development

Quinoline motifs, due to their broad spectrum of bioactivity, play a significant role in drug design. These motifs have been foundational in developing therapeutics across a wide range of medical applications, from antimicrobials to anticancer agents. The review by Ajani et al. highlights the importance of quinoline structures in medicinal chemistry, emphasizing their utility in crafting compounds with significant therapeutic potential (Ajani, Iyaye, & Ademosun, 2022).

Quinoline in Synthetic Chemistry

Quinoline derivatives serve as key intermediates in synthetic chemistry, enabling the development of various heterocyclic compounds with potential biological activities. The synthesis of pyrimido[4,5-b]quinolines, as discussed by Nandha Kumar et al., demonstrates the versatility of quinoline-based compounds in constructing complex molecular structures. This synthetic approach highlights the importance of quinoline derivatives in creating biologically potent molecules with significant therapeutic importance (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).

properties

Product Name

N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide

Molecular Formula

C27H32N4O4S

Molecular Weight

508.6 g/mol

IUPAC Name

N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide

InChI

InChI=1S/C27H32N4O4S/c1-3-31(4-2)36(33,34)19-12-13-25(30-14-16-35-17-15-30)24(18-19)29-27(32)26-20-8-5-6-10-22(20)28-23-11-7-9-21(23)26/h5-6,8,10,12-13,18H,3-4,7,9,11,14-17H2,1-2H3,(H,29,32)

InChI Key

NUZOBJNMJBWZRT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=C4CCCC4=NC5=CC=CC=C53

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide
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N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide
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N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide
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N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide
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N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide

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